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molecular formula C13H13FN2O B8628197 2-(6-(2-Fluorophenyl)pyridin-3-yloxy)ethylamine CAS No. 918146-46-0

2-(6-(2-Fluorophenyl)pyridin-3-yloxy)ethylamine

Cat. No. B8628197
M. Wt: 232.25 g/mol
InChI Key: BZINEUBEORMCAP-UHFFFAOYSA-N
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Patent
US08518976B2

Procedure details

189 mg (0.52 mmol) of (2-(2-(6-(2-fluorophenyl)pyridin-3-yloxy)ethyl)isoindole-1,3-dione and 236 mg (4.72 mmol) of hydrazine hydrate (24%) were stirred in 10 ml of ethanol under reflux for 7 h. After cooling the residue was filtered, washed and dried. Yield: 165 mg.
Name
2-(2-(6-(2-fluorophenyl)pyridin-3-yloxy)ethyl)isoindole-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][N:17]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:10][CH:9]=1.O.NN>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[CH:12][C:11]([O:14][CH2:15][CH2:16][NH2:17])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
2-(2-(6-(2-fluorophenyl)pyridin-3-yloxy)ethyl)isoindole-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=N1)OCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
236 mg
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the residue
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=N1)OCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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